
4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
Vue d'ensemble
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de SC-236 implique la réaction du 4-chlorobenzène avec le trifluorométhylpyrazole . Les conditions de réaction comprennent généralement l'utilisation d'un solvant approprié tel que le diméthylsulfoxyde (DMSO) et d'un catalyseur pour faciliter la réaction . Le produit est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie .
Méthodes de production industrielle
La production industrielle de SC-236 suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes automatisés pour garantir une qualité et un rendement constants . Le produit final est soumis à des mesures rigoureuses de contrôle qualité pour garantir sa pureté et son efficacité .
Analyse Des Réactions Chimiques
Types de réactions
SC-236 subit diverses réactions chimiques, notamment :
Oxydation : SC-236 peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir SC-236 en ses amines correspondantes.
Substitution : SC-236 peut subir des réactions de substitution, en particulier au niveau du groupe sulfonamide.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines et les alcools.
Produits majeurs
Les produits majeurs formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les dérivés substitués de SC-236 .
Applications de recherche scientifique
SC-236 a une large gamme d'applications de recherche scientifique, notamment :
Médecine : Exploré pour ses propriétés antitumorales et son utilisation potentielle en thérapie anticancéreuse.
Mécanisme d'action
SC-236 exerce ses effets en inhibant sélectivement l'enzyme cyclooxygénase-2, qui est impliquée dans la production de prostaglandines pro-inflammatoires . Il agit également comme un agoniste du récepteur activé par les proliférateurs de peroxysomes gamma, modulant l'expression des gènes impliqués dans l'inflammation et la prolifération cellulaire . Le composé supprime la protéine d'activation-1 par l'intermédiaire de la kinase N-terminale c-Jun, ce qui conduit à des effets anti-inflammatoires .
Applications De Recherche Scientifique
COX-2 Inhibition
SC-236 is primarily recognized for its role as a COX-2 inhibitor. COX-2 is an enzyme that plays a crucial role in the inflammatory response and pain signaling. The selective inhibition of COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Cancer Therapy
Research has demonstrated that SC-236 can induce apoptosis in gastric cancer cells through the down-regulation of the Akt signaling pathway and subsequent release of cytochrome c . This mechanism highlights its potential as an adjunct therapy in cancer treatment, particularly for tumors that exhibit COX-2 overexpression.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, showing effectiveness in models of inflammatory diseases. Its ability to reduce inflammation makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Neurological Applications
Recent studies suggest that SC-236 may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases where inflammation plays a critical role . This opens avenues for research into its use in conditions like Alzheimer's disease.
Case Studies
Mécanisme D'action
SC-236 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme, which is involved in the production of pro-inflammatory prostaglandins . It also acts as a peroxisome proliferator-activated receptor gamma agonist, modulating the expression of genes involved in inflammation and cell proliferation . The compound suppresses activator protein-1 through c-Jun NH2-terminal kinase, leading to anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Célécoxib : Un autre inhibiteur sélectif de la cyclooxygénase-2 avec des propriétés anti-inflammatoires similaires.
Rofécoxib : Un inhibiteur sélectif de la cyclooxygénase-2 connu pour son utilisation dans le traitement de l'arthrite.
Valdécoxib : Un inhibiteur sélectif de la cyclooxygénase-2 utilisé pour la gestion de la douleur.
Unicité
SC-236 est unique en raison de son double rôle d'inhibiteur de la cyclooxygénase-2 et d'agoniste du récepteur activé par les proliférateurs de peroxysomes gamma . Cette double fonctionnalité lui permet de moduler plusieurs voies biochimiques, ce qui en fait un composé polyvalent pour la recherche et les applications thérapeutiques .
Activité Biologique
4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 401.79 g/mol. The structure includes a pyrazole ring and a benzenesulfonamide moiety, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H11ClF3N3O2S |
Molecular Weight | 401.79 g/mol |
InChI | InChI=1S/C16H11ClF3N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25) |
SMILES | NS(c1ccc(cc1)-[n]1c(cc(n1)C(F)(F)F)-c1ccc(cc1)Cl)(=O)=O |
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results:
- MCF7 (breast cancer) : IC50 values indicating effective growth inhibition.
- A549 (lung cancer) : Exhibited cytotoxicity with IC50 values around 26 µM.
The compound's mechanism of action includes inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of kinase activity.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. It showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes:
Activity Type | IC50 Value (µM) |
---|---|
COX-1 Inhibition | 5.40 |
COX-2 Inhibition | 0.01 |
These findings suggest that the compound may serve as a potent anti-inflammatory agent, potentially surpassing traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Study 1: Cytotoxicity Against Cancer Cell Lines
In a study by Bouabdallah et al., the compound was screened against Hep-2 and P815 cell lines, revealing significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This highlights its potential as an anticancer agent.
Study 2: Anti-inflammatory Mechanism
A review highlighted the compound's ability to inhibit both COX enzymes effectively, suggesting a dual mechanism for its anti-inflammatory effects. This was corroborated by in vivo studies demonstrating reduced edema in animal models .
Propriétés
IUPAC Name |
4-[5-(4-chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQNZEUFHPTJME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432082 | |
Record name | 4-(5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
insoluble | |
Record name | SC-236 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
This drug is a selective inhibitor of the COX-2 enzyme,. COX-2 is expressed in the brain, in the kidney, in bone, and likely in the female reproductive system. Its expression at other sites is increased during inflammation, experimentally, in response to mitogenic stimuli. Growth factors, phorbol esters, and interleukin (IL)-1 stimulate the expression of COX-2 in fibroblasts, while endotoxin serves the same function in monocytes/macrophages. SC-236 works also directly through suppressing the nuclear translocation of RelA/p65, a transcription factor. SC-236 directly targets proteins that facilitate the nuclear translocation of NF-κB, an inflammatory signaling pathway,. | |
Record name | SC-236 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
170569-86-5 | |
Record name | 4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170569-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SC-236 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 170569-86-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SC-236 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HGW1H8S2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.